molecular formula C19H16N4O2 B2470825 N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-72-5

N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2470825
CAS RN: 864853-72-5
M. Wt: 332.363
InChI Key: NSGLSWIPLKWIKT-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It’s used in the construction of various therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .


Synthesis Analysis

The synthesis of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies . A study highlighted the accomplishments in the construction of 1,4-DHP .


Molecular Structure Analysis

The molecular structure of 1,4-DHP and its derivatives is complex and involves various functional groups. The structure is often analyzed using spectral and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-DHP derivatives are complex and involve multiple steps . These reactions often involve the condensation of different moieties and cyclization processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-DHP derivatives can vary widely depending on their specific structure and functional groups. These properties are often analyzed using various analytical techniques .

Scientific Research Applications

Antimicrobial Properties

Imidazole derivatives exhibit significant antimicrobial potential. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacteria, fungi, and other pathogens . For instance, compounds 1a and 1b demonstrated good antimicrobial activity. Further investigations could explore the mechanism of action and optimize these derivatives for specific microbial targets.

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives, including those containing imidazole moieties, have shown anti-inflammatory and analgesic properties. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising anti-inflammatory effects . Understanding the underlying mechanisms and structure-activity relationships could guide drug development in this area.

Antioxidant Potential

Imidazole derivatives also display antioxidant activity. Researchers have assessed their ability to scavenge reactive oxygen species (ROS) using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay . Investigating the specific antioxidant pathways and optimizing these compounds could contribute to therapeutic interventions.

Anti-HIV Activity

Some imidazole-containing derivatives have been evaluated for their anti-HIV activity. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened against HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells . Further studies could explore their potential as antiviral agents.

Ulcerogenic Index

Considering the ulcerogenic index is crucial when assessing the safety profile of compounds. Researchers have compared the ulcerogenic effects of certain indole derivatives with standard drugs like indomethacin and celecoxib . Understanding the balance between efficacy and safety is essential for drug development.

Other Potential Applications

Imidazole derivatives have a broad range of chemical and biological properties. Beyond the mentioned fields, they may also exhibit antitumor, antidiabetic, anti-allergic, antipyretic, and antiviral activities . Exploring these diverse applications could lead to novel therapeutic agents.

Safety and Hazards

The safety and hazards associated with 1,4-DHP derivatives can vary widely depending on their specific structure and functional groups. Some derivatives have been found to have dose-limiting side effects .

Future Directions

The future directions in the research of 1,4-DHP derivatives involve the development of new synthetic methodologies and the exploration of their therapeutic potential . There is also interest in understanding their structure-activity relationship (SAR) investigations .

properties

IUPAC Name

N,6-dimethyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-21(13-8-4-3-5-9-13)19(25)15-12-14-17(22(15)2)20-16-10-6-7-11-23(16)18(14)24/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGLSWIPLKWIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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